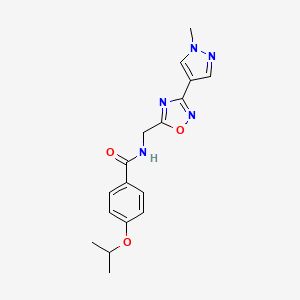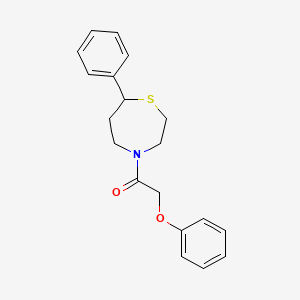
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Degradation Mechanisms in Lignin Substructure Model Compounds
A study by Kawai, Umezawa, and Higuchi (1988) explored the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using the laccase of Coriolus versicolor. This study is relevant to understanding the breakdown of complex organic molecules, which might have implications for the role of 2-Phenoxy compounds in similar contexts (Kawai, Umezawa, & Higuchi, 1988).
Corrosion Inhibition in Carbon Steel
Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of various Schiff bases, including phenol derivatives, for carbon steel in hydrochloric acid. The study's findings on chemical structures and corrosion inhibition could be pertinent for applications involving 2-Phenoxy compounds (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Anti-Inflammatory Activity of Phenyl Dimers
Singh, Dowarah, Tewari, and Geiger (2020) researched the anti-inflammatory activities of three phenyl dimer compounds. Their findings contribute to the understanding of how phenyl-based structures, similar to 2-Phenoxy compounds, can be used in anti-inflammatory applications (Singh, Dowarah, Tewari, & Geiger, 2020).
DNA-Dependent Protein Kinase Inhibitors in Cancer Treatment
Kashishian et al. (2003) identified a new class of protein kinase inhibitor for cancer treatment, highlighting the potential of phenyl-based compounds in therapeutic applications. This research provides insights into the use of similar compounds in targeting DNA repair pathways in cancer cells (Kashishian et al., 2003).
Selective Lead(II) Extraction
Hayashita et al. (1999) synthesized compounds with pseudo-18-crown-6 frameworks, including phenoxy derivatives, for selective Pb(II) extraction. This study is relevant for applications involving selective ion extraction and environmental remediation (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999).
Synthesis and Antimicrobial Activity of Phenoxy Phenyl Derivatives
Dave, Patel, Nimavat, Vyas, and Patel (2013) studied the synthesis and antimicrobial activity of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one. Their research could provide insights into the antimicrobial applications of similar phenyl-based compounds (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Propiedades
IUPAC Name |
2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(15-22-17-9-5-2-6-10-17)20-12-11-18(23-14-13-20)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXGFJMPMTUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)
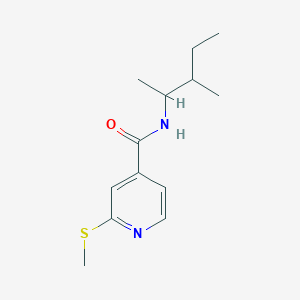
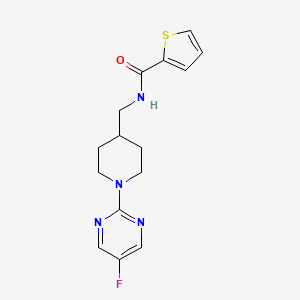
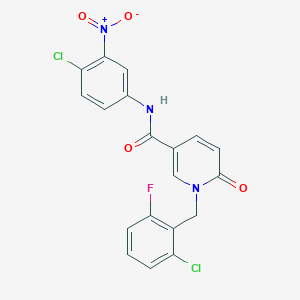
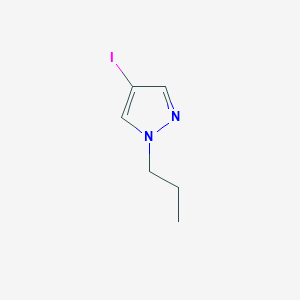

![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)
![2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2518866.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)
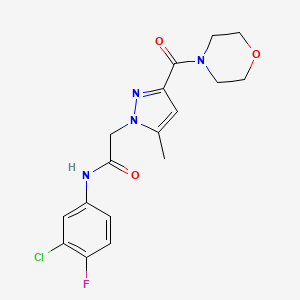
![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)
